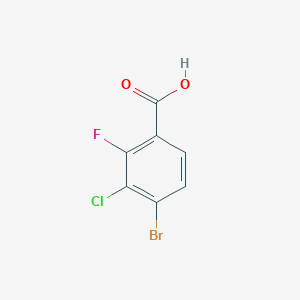

4-Bromo-3-chloro-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMQBAAFCDKHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-94-9 | |

| Record name | 4-bromo-3-chloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 4-Bromo-3-chloro-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Advanced Research

Abstract: 4-Bromo-3-chloro-2-fluorobenzoic acid is a synthetically versatile, poly-halogenated aromatic carboxylic acid increasingly recognized for its utility as a key building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers multiple, distinct points for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of its physicochemical properties, outlines a logical synthetic strategy, details expected analytical characterizations, discusses its significant applications, and establishes rigorous safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Compound Identification and Physicochemical Properties

This compound is a unique trifunctionalized benzene derivative. The strategic placement of bromo, chloro, and fluoro substituents, in addition to the carboxylic acid moiety, creates a molecule with significant potential for selective, stepwise chemical transformations. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical compounds, and the chlorine atom further modulates the electronic properties of the ring.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 194804-94-9[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₃BrClFO₂[1][3] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)Cl)Br[1] |

| InChIKey | KPMQBAAFCDKHGV-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 253.45 g/mol | [1] |

| Monoisotopic Mass | 251.89890 Da | [1] |

| Appearance | White to off-white powder (Expected) | |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 |[1] |

Synthesis and Mechanistic Insights

A plausible approach begins with a commercially available, simpler precursor, such as 2-fluoroaniline. The rationale is to build complexity by leveraging the directing effects of the existing substituents.

Proposed Synthetic Pathway:

-

Diazotization and Sandmeyer Reaction (Chlorination): 2-fluoroaniline is converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). Subsequent treatment with copper(I) chloride introduces the chlorine atom at the ortho position to yield 1-chloro-2-fluorobenzene. This is a classic and reliable method for introducing halogens onto an aromatic ring.

-

Nitration: The resulting 1-chloro-2-fluorobenzene is subjected to nitration using a mixture of nitric acid and sulfuric acid. The ortho, para-directing effect of the fluorine and chlorine atoms will direct the incoming nitro group primarily to the position para to the fluorine, yielding 4-chloro-5-fluoro-2-nitrobenzene.

-

Reduction: The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. This step yields 4-chloro-3-fluoroaniline, which sets the stage for the final halogenation.

-

Diazotization and Sandmeyer Reaction (Bromination): The newly formed aniline is diazotized and subsequently treated with copper(I) bromide to install the bromine atom, yielding 1-bromo-4-chloro-3-fluorobenzene.

-

Grignard Reaction and Carboxylation: The aryl bromide is converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to form the final product, this compound.

Analytical Characterization Protocol

To confirm the identity and purity of the synthesized this compound, a series of analytical tests are required. This self-validating system ensures that the material meets the necessary specifications for downstream applications.

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic region (7.0-8.5 ppm): Two doublets, showing coupling to each other and to the fluorine atom. - Carboxylic acid proton (10-13 ppm): A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons (110-140 ppm): Six distinct signals, with characteristic C-F and C-halogen couplings. - Carbonyl carbon (~165-175 ppm): One signal for the carboxylic acid. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms. The molecular ion peak [M]⁻ would be observed at m/z corresponding to the molecular weight. |

| Infrared (IR) | - O-H stretch (2500-3300 cm⁻¹): Broad band characteristic of a carboxylic acid. - C=O stretch (~1700 cm⁻¹): Strong, sharp peak. - C-Halogen stretches (below 1200 cm⁻¹): In the fingerprint region. |

Applications in Research and Development

The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules. The differential reactivity of the three halogen atoms is the key to its utility.

-

Pharmaceutical Synthesis: In drug discovery, the introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity.[4] The bromine atom is particularly useful as it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the facile introduction of new carbon-carbon or carbon-nitrogen bonds. This makes the compound an ideal starting point for synthesizing inhibitors of kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders.[5]

-

Agrochemicals: Similar to pharmaceuticals, this compound serves as a precursor for advanced herbicides and pesticides.[6] The specific halogenation pattern can be tailored to achieve desired bioactivity and environmental persistence profiles.

-

Materials Science: The incorporation of fluorine atoms into organic molecules can impart unique properties like increased thermal stability and distinct electronic characteristics.[5] This makes this compound a valuable building block for synthesizing novel polymers, liquid crystals, and organic electronic materials.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory. The compound is classified with several hazards that require stringent control measures.

Table 4: GHS Hazard Information

| Hazard Code | Description | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[1][7] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A)[1][7] |

| H335 | May cause respiratory irritation | STOT SE (Category 3), Respiratory tract irritation[1] |

Standard Operating Protocol (SOP) for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid generating dust. Minimize all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Spill Response: In case of a spill, evacuate the area. For dry spills, carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation. The spill area should be decontaminated with an appropriate solvent and then washed with soap and water.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

Conclusion

This compound stands out as a high-value chemical intermediate with significant potential in advanced chemical synthesis. Its poly-halogenated structure provides a platform for creating diverse and complex molecules for the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, properties, and handling requirements is essential for researchers to safely and effectively unlock its full potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Chemical Society. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

-

PubChem. 4-Bromo-3-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

The Chemical Profile of 4-Bromo-3-chlorobenzoic Acid: Properties and Uses. [Link]

-

RSC Publishing. New forms of apremilast with halogen derivatives of benzoic acid. [Link]

-

NIH National Library of Medicine. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

PubChemLite. This compound (C7H3BrClFO2). [Link]

-

PubChem. 4-Bromo-2-chloro-6-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

- 1. This compound | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 194804-94-9|this compound|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 194804-94-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-chloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3-chloro-2-fluorobenzoic acid (CAS No. 194804-94-9), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into the structural attributes, predicted and experimentally relevant physicochemical parameters, and spectral characteristics of the molecule. Furthermore, it outlines detailed experimental protocols for the determination of key properties and discusses a plausible synthetic route. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of Polysubstituted Benzoic Acids

Polysubstituted benzoic acid derivatives are fundamental scaffolds in the development of a wide array of functional molecules, ranging from active pharmaceutical ingredients (APIs) to advanced polymers. The nature, number, and position of substituents on the benzene ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity, acidity, solubility, and biological activity. This compound, with its unique substitution pattern of three different halogens, presents a compelling case study in understanding the interplay of these substituent effects. The strategic placement of bromo, chloro, and fluoro groups, each with distinct inductive and resonance effects, modulates the acidity of the carboxylic acid and provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity is its molecular structure and unambiguous identification.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, a chlorine atom at position 3, and a bromine atom at position 4.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Identifiers

A consistent and accurate identification of a chemical compound is crucial for research and regulatory purposes.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 194804-94-9[1] |

| Molecular Formula | C₇H₃BrClFO₂[1] |

| Molecular Weight | 253.45 g/mol [1] |

| InChI | InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)[1] |

| InChIKey | KPMQBAAFCDKHGV-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)Cl)Br[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application in various chemical processes. While experimental data for this specific compound is limited, we can infer and predict certain properties based on its structure and data from similar compounds.

| Property | Value/Prediction | Notes |

| Melting Point | Not experimentally determined. Likely a crystalline solid with a relatively high melting point, estimated to be in the range of 180-220 °C. | Based on the melting points of similar halogenated benzoic acids. For example, 4-Bromo-3-chlorobenzoic acid has a melting point of 220-224 °C.[2] |

| Boiling Point | Not experimentally determined. Predicted to be high with decomposition. | Aromatic carboxylic acids often decompose at their boiling points under atmospheric pressure. |

| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents such as methanol, ethanol, acetone, and DMSO. | The non-polar aromatic ring and halogen substituents decrease water solubility, while the carboxylic acid group allows for solubility in polar organic solvents. Benzoic acid itself has low solubility in cold water but is more soluble in hot water and organic solvents.[3] |

| pKa (Predicted) | 2.9[1] | The acidity is significantly enhanced compared to benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing inductive effects of the three halogen substituents. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of similar aromatic carboxylic acids. |

Acidity and the Influence of Halogen Substituents

The acidity of a substituted benzoic acid is a direct consequence of the electronic effects of the substituents on the stability of the corresponding carboxylate anion. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the carboxylate, thereby stabilizing the conjugate base. In the case of this compound, all three halogen substituents are electron-withdrawing through the inductive effect (-I effect).

The strength of the inductive effect is dependent on the electronegativity and proximity of the substituent to the carboxylic acid group. Fluorine, being the most electronegative halogen, exerts the strongest -I effect, followed by chlorine and then bromine. The ortho-fluoro substituent will have the most significant impact on increasing the acidity due to its proximity to the carboxyl group. The meta-chloro and para-bromo substituents will also contribute to the increased acidity, albeit to a lesser extent. This cumulative electron-withdrawing effect results in a significantly lower pKa compared to unsubstituted benzoic acid, as reflected in the predicted pKa of 2.9.[1]

Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons are in different chemical environments and will likely appear as doublets due to coupling with each other. The chemical shifts are expected to be downfield (in the range of 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing halogen and carboxyl groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see seven distinct signals: one for the carboxyl carbon (typically in the range of 165-175 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. Carbons bearing the electronegative halogens will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O stretch (carboxylic acid): A medium intensity band in the region of 1210-1320 cm⁻¹.

-

Aromatic C=C stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Halogen stretches: Bands for C-F, C-Cl, and C-Br will be present in the fingerprint region (below 1200 cm⁻¹).

Synthesis and Purification

A plausible synthetic route to this compound can be designed starting from a readily available substituted toluene derivative, followed by oxidation.

Diagram 2: Proposed Synthetic Pathway

A proposed one-step oxidation to synthesize the target compound.

A more detailed, multi-step synthesis might involve the introduction of the halogen substituents onto a simpler benzoic acid derivative. For instance, a possible route could start with 2-fluorobenzoic acid, followed by chlorination and bromination. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry.

Purification

Purification of the final product can typically be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. The purity of the compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research, well-defined experimental protocols are essential.

Protocol for Melting Point Determination

-

Place a small amount of the dry, crystalline sample into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Observe the sample closely and record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at a slower rate (1-2 °C per minute) and record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Repeat the measurement at least twice to ensure accuracy.

Protocol for pKa Determination via Potentiometric Titration

Diagram 3: Workflow for Potentiometric pKa Determination

A stepwise process for determining the acid dissociation constant.

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture, such as a defined ratio of acetonitrile and water, to ensure complete dissolution.

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Recording: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.

Safety and Handling

Based on the GHS classification, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a multifaceted molecule with significant potential as a building block in synthetic chemistry. Its physicochemical properties are dominated by the strong inductive effects of its three halogen substituents, leading to enhanced acidity. While a comprehensive experimental characterization of this compound is still emerging, this guide provides a solid foundation of its known and predicted properties, along with robust protocols for its analysis. Further research into the experimental determination of its physicochemical parameters and exploration of its synthetic applications is warranted and will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

Sources

- 1. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-bromo-3-chloro-2,5-difluoro-(2487480-03-3) 1H NMR spectrum [chemicalbook.com]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-fluorobenzoic Acid: A Versatile Halogenated Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromo-3-chloro-2-fluorobenzoic acid, a polysubstituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of complex organic molecules. Given its unique substitution pattern, this compound offers a versatile platform for the development of novel pharmaceuticals and agrochemicals. This document delves into its molecular structure, physicochemical properties, a plausible synthetic route, detailed spectroscopic analysis, and its anticipated reactivity profile, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: this compound) is a crystalline solid with the molecular formula C₇H₃BrClFO₂.[1] The strategic placement of three different halogen atoms (fluorine, chlorine, and bromine) alongside a carboxylic acid group on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable synthon for intricate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 194804-94-9 | PubChem[1] |

| Molecular Formula | C₇H₃BrClFO₂ | PubChem[1] |

| Molecular Weight | 253.45 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid (predicted) | --- |

| Melting Point | Not experimentally determined; predicted to be high | --- |

| Boiling Point | 326.3 ± 42.0 °C at 760 mmHg (predicted) | Sigma-Aldrich[2] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)Cl)Br | PubChem[1] |

| InChIKey | KPMQBAAFCDKHGV-UHFFFAOYSA-N | PubChem[1] |

The arrangement of the substituents dictates the molecule's reactivity. The carboxylic acid group is an electron-withdrawing group and a site for further chemical modification. The halogens, with their differing electronegativity and size, create a distinct electronic and steric environment on the aromatic ring, influencing its susceptibility to various chemical transformations.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

The directing effects of the existing substituents are crucial in predicting the outcome of the bromination reaction. The carboxylic acid group is a meta-director, while the fluorine and chlorine atoms are ortho, para-directors. The activating/deactivating nature of these groups must also be considered. Both halogens are deactivating, as is the carboxylic acid group. However, the ortho, para-directing influence of the halogens is expected to be the dominant factor in determining the position of the incoming electrophile. The position para to the fluorine atom (C4) is the most likely site for bromination due to the strong ortho, para-directing effect of fluorine and the steric hindrance at the positions ortho to the halogens.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Objective: To synthesize this compound via electrophilic bromination of 3-chloro-2-fluorobenzoic acid.

Materials:

-

3-chloro-2-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzoic acid (1 equivalent) in dichloromethane.

-

Addition of Reagents: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. While stirring, add N-Bromosuccinimide (1.1 equivalents) portion-wise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium sulfite to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted starting material and acidic byproducts. The product, being a carboxylic acid, will move to the aqueous layer.

-

Isolation: Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the product precipitates out.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Causality Behind Experimental Choices:

-

NBS and Sulfuric Acid: This combination is a common and effective system for the bromination of deactivated aromatic rings. Sulfuric acid protonates NBS, generating a more potent electrophilic bromine species.

-

Sodium Bicarbonate Wash: This step is crucial for separating the desired carboxylic acid product from any non-acidic impurities. The basic solution deprotonates the carboxylic acid, rendering it water-soluble.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, a detailed prediction of its spectral characteristics can be made based on the analysis of its structural features and comparison with data from similar polysubstituted benzoic acids.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

H-5: This proton is ortho to the bromine atom and meta to the carboxylic acid group. It is expected to appear as a doublet.

-

H-6: This proton is ortho to the carboxylic acid group and meta to the bromine and chlorine atoms. It will likely appear as a doublet.

Due to the electron-withdrawing nature of the surrounding substituents, both signals are expected to be downfield, likely in the range of 7.5-8.5 ppm. The proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with seven distinct signals:

-

Carboxyl Carbon (C=O): This will be the most downfield signal, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly attached to the halogens will show characteristic splitting patterns due to coupling with fluorine (¹JCF, ²JCF, etc.). The carbon attached to fluorine will exhibit a large one-bond coupling constant. The chemical shifts will be influenced by the additive effects of all substituents.

FT-IR Spectroscopy

The FT-IR spectrum will provide key information about the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹.

-

C-Halogen Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds will be observed in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.45 g/mol ). A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion.

Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups, making it a valuable building block for combinatorial chemistry and the synthesis of targeted molecules.

Caption: Potential reaction sites of this compound.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of a wide variety of functional groups and the extension of the molecular scaffold.

-

Halogen Atoms: The bromine atom is the most susceptible to participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position. The chlorine and fluorine atoms are less reactive in these transformations, allowing for selective functionalization at the bromine position. The fluorine and chlorine atoms can potentially undergo nucleophilic aromatic substitution under specific conditions.

The presence of multiple halogen atoms allows for sequential and site-selective cross-coupling reactions, a powerful strategy in modern organic synthesis.

While specific drugs derived from this compound are not explicitly detailed in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds. Halogenated benzoic acids are common intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors for cancer therapy, and treatments for metabolic disorders. Patents for similar compounds, such as those for the synthesis of intermediates for Acoramidis (a transthyretin stabilizer), highlight the importance of polyhalogenated aromatic acids in drug development.

Safety and Handling

This compound is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.[2]

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a highly functionalized synthetic intermediate with considerable potential for applications in drug discovery and materials science. Its unique arrangement of multiple halogen atoms and a carboxylic acid group provides a versatile platform for the construction of complex molecular architectures through a variety of chemical transformations. While direct experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and utilization based on established chemical principles and data from closely related analogues. As the demand for novel, highly functionalized organic molecules continues to grow, compounds like this compound will undoubtedly play an increasingly important role in advancing chemical synthesis and enabling the development of next-generation technologies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Quick Company. (2023). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3-chloro-2-fluorobenzoic Acid in Organic Solvents

Introduction

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful development. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility of 4-Bromo-3-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers in drug discovery and materials science.

This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing the solubility of this complex molecule. We will explore the theoretical underpinnings of its solubility in various organic solvents and provide a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound in their work.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. This compound (C7H3BrClFO2) is a multifaceted molecule with several functional groups that dictate its interactions with different solvents.[1]

| Property | Value | Source |

| Molecular Formula | C7H3BrClFO2 | PubChem[1] |

| Molecular Weight | 253.45 g/mol | PubChem[1] |

| Computed XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The presence of a carboxylic acid group confers the ability to act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar solvents. Conversely, the bulky, hydrophobic halogenated benzene ring contributes to its nonpolar character, indicating likely solubility in nonpolar organic solvents. The interplay of these features makes predicting its solubility profile a nuanced endeavor.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2][3] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen and as a hydrogen bond acceptor from the carboxylic acid's hydroxyl group. This strong interaction is expected to facilitate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess polar functional groups but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors. The carbonyl oxygen in acetone, for instance, can accept a hydrogen bond from the carboxylic acid. This interaction, while significant, may be less effective at solubilizing the compound compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large, nonpolar halogenated aromatic ring of this compound will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be disfavored, potentially limiting overall solubility.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different solvent types.

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely recognized and robust technique for measuring thermodynamic solubility.[4][5] This method involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Step-by-Step Protocol

-

Preparation of Materials:

-

This compound (solid).

-

Selected organic solvents of high purity.

-

Glass vials with screw caps.

-

A constant temperature shaker bath or orbital shaker in a temperature-controlled environment.

-

Syringe filters (e.g., 0.22 µm PTFE) for clarification.

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

Calibrated analytical balance.

-

-

Experimental Procedure:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility of the compound in the solvent by back-calculating from the calibration curve, taking into account the dilution factor.

-

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Shake-Flask method workflow.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Methanol | 25 | [Insert Experimental Data] | HPLC-UV |

| Ethanol | 25 | [Insert Experimental Data] | HPLC-UV |

| Acetone | 25 | [Insert Experimental Data] | HPLC-UV |

| Acetonitrile | 25 | [Insert Experimental Data] | HPLC-UV |

| Dichloromethane | 25 | [Insert Experimental Data] | HPLC-UV |

| Toluene | 25 | [Insert Experimental Data] | HPLC-UV |

| Hexane | 25 | [Insert Experimental Data] | HPLC-UV |

Safety Considerations

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All experimental work should be conducted in a well-ventilated laboratory fume hood.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While a theoretical understanding based on molecular structure and solvent properties provides a valuable starting point, precise and reliable data can only be obtained through empirical measurement. The shake-flask method detailed in this guide offers a robust and validated approach for determining the thermodynamic solubility of this compound. By following this protocol, researchers can generate the high-quality data necessary to inform solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 4-Bromo-3-chloro-2-fluorobenzoic Acid

Abstract

This technical guide provides a detailed, in-depth analysis of the predicted spectroscopic characteristics of 4-Bromo-3-chloro-2-fluorobenzoic acid (C₇H₃BrClFO₂).[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a comprehensive and scientifically grounded theoretical spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related halogenated aromatic compounds. Methodologies for spectral acquisition and interpretation are detailed, providing a practical reference for laboratory application.

Introduction

This compound is a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its complex substitution pattern, featuring three different halogen atoms and a carboxylic acid group, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its structure, assessing its purity, and understanding its chemical behavior.

This guide will systematically deconstruct the predicted spectroscopic data for this molecule. Each section will begin with a foundational discussion of the relevant spectroscopic principles, followed by a detailed prediction and interpretation of the spectral features. The causality behind these predictions, rooted in the electronic effects of the substituents, will be a central theme throughout the analysis.

Molecular Structure and Key Properties

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the aromatic ring.

Experimental Protocol: NMR

A standardized approach to acquiring NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring.

-

Aromatic Protons (H-5 and H-6): These protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current.[3] The electron-withdrawing nature of the halogens and the carboxylic acid group will further shift these signals downfield.

-

H-5: This proton is expected to be a doublet, split by the neighboring H-6. Its chemical shift will be influenced by the para-bromo and meta-chloro substituents.

-

H-6: This proton is also expected to be a doublet, split by H-5. It is ortho to the carboxylic acid group, which will have a significant deshielding effect.

-

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 |

| H-6 | 7.8 - 8.2 |

| H-5 | 7.4 - 7.8 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): This carbon will appear in the highly deshielded region of the spectrum, typically between 165 and 175 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the range of 110-150 ppm.[3] The chemical shifts are influenced by the attached substituents. Carbons directly bonded to electronegative halogens will be significantly affected. The carbon attached to the fluorine atom will also exhibit coupling (C-F coupling).

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) | Key Influences |

| C=O | 165 - 175 |

| C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-Br | 115 - 125 |

| C-Cl | 130 - 140 |

| C-COOH | 130 - 135 |

| C-H (C5) | 125 - 135 |

| C-H (C6) | 130 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic ring.

Experimental Protocol: IR

-

Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum.

-

Spectral Range: Typically, the mid-infrared region (4000-400 cm⁻¹) is scanned.

Predicted IR Spectrum

The key diagnostic peaks in the predicted IR spectrum are as follows:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[4][5][6] This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch (Aromatic): A sharp, medium-intensity peak is expected just above 3000 cm⁻¹.

-

C=O Stretch: A very strong and sharp absorption will be present in the range of 1710-1680 cm⁻¹.[4][5] The conjugation with the aromatic ring and the presence of electron-withdrawing halogens can slightly shift this value.

-

C=C Stretch (Aromatic): Several medium to weak sharp peaks are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O Stretch and O-H Bend: These vibrations will appear in the fingerprint region. A C-O stretching band is expected around 1320-1210 cm⁻¹, and an O-H bending band around 1440-1395 cm⁻¹.[6]

-

C-Halogen Stretches: The C-F, C-Cl, and C-Br stretches will appear in the lower frequency region of the spectrum, typically below 1200 cm⁻¹.

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3300 - 2500 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch | 1710 - 1680 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch | 1320 - 1210 |

| C-F stretch | 1250 - 1000 |

| C-Cl stretch | 850 - 550 |

| C-Br stretch | 690 - 515 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it induces fragmentation and provides a detailed mass spectrum. Electrospray Ionization (ESI) could also be used, particularly for accurate mass measurements.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition of the molecular ion and its fragments.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced (e.g., via a direct insertion probe or after separation by gas or liquid chromatography). The mass-to-charge ratios (m/z) of the resulting ions are measured.

Predicted Mass Spectrum

The EI mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): The molecular ion peak will be observed as a cluster of peaks around m/z 252, 254, and 256, reflecting the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a prominent acylium ion.

-

Loss of -COOH (M-45): The loss of the entire carboxyl group as a radical is another expected fragmentation pathway, resulting in a halogenated benzene cation.[7]

-

Loss of Halogens: Sequential loss of halogen atoms (Br, Cl, F) from the molecular ion or subsequent fragment ions can also be anticipated.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has presented a comprehensive, theoretically derived spectroscopic profile for this compound. By applying fundamental principles of NMR, IR, and mass spectrometry, we have predicted the key spectral features that would be expected upon experimental analysis. The detailed interpretation of these predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, provides a valuable resource for the structural verification and characterization of this and similar complex halogenated aromatic compounds. The experimental protocols outlined herein offer a standardized approach for acquiring high-quality spectroscopic data. This guide serves as a robust starting point for any researcher or scientist working with this molecule, enabling more efficient and accurate spectral interpretation.

References

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]

-

Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid". Green Chemistry, 2018, 20, 3038. [Link]

-

What peaks would indicate a carboxylic acid in IR spectroscopy? TutorChase. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

Interpreting 1H NMR Spectra. OpenOChem Learn. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

This compound. PubChem. [Link]

-

This compound (C7H3BrClFO2). PubChemLite. [Link]

-

4-Bromo-2-fluorobenzoic acid. PubChem. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

-

Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5. [Link]

-

Benzoic acid, 4-bromo-. NIST WebBook. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Benzoic acid, 4-bromo-. NIST WebBook. [Link]

-

4-Bromo-2-chloro-1-fluorobenzene. SpectraBase. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

Sources

- 1. This compound | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tutorchase.com [tutorchase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-chloro-2-fluorobenzoic Acid

Introduction

4-Bromo-3-chloro-2-fluorobenzoic acid (CAS No: 194804-94-9; Molecular Formula: C₇H₃BrClFO₂) is a highly functionalized aromatic carboxylic acid.[1][2] Its polysubstituted structure makes it a valuable and versatile building block in the synthesis of complex organic molecules. This guide provides an in-depth, technically-grounded overview of a robust and efficient synthetic pathway for this compound, designed for researchers and professionals in chemical synthesis and drug development. The methodology presented is rooted in fundamental principles of organic chemistry, emphasizing reaction control, safety, and product purity.

Retrosynthetic Analysis and Strategic Rationale

The design of an effective synthesis hinges on a logical retrosynthetic approach. The target molecule, this compound, possesses a carboxylic acid group, which is a common functional group that can be reliably installed via the oxidation of a methyl group on an aromatic ring.[3] This is a powerful and well-established transformation in organic synthesis.[4][5]

Therefore, our retrosynthetic analysis identifies 4-Bromo-3-chloro-2-fluorotoluene as the key precursor. The subsequent disconnection involves the selective installation of a chlorine atom onto a more accessible starting material. A commercially available and strategically substituted compound, 2-fluoro-4-bromotoluene , serves as an ideal starting point. This strategy simplifies the synthesis to a two-step process: electrophilic chlorination followed by side-chain oxidation.

Synthetic Pathway and Experimental Protocols

The forward synthesis is a logical progression from the chosen starting material to the final product, as visualized in the workflow below.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-3-chloro-2-fluorotoluene

Principle and Rationale:

The first step is the regioselective chlorination of 2-fluoro-4-bromotoluene. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring:

-

-CH₃ (at C1): Activating, ortho, para-director.

-

-F (at C2): Weakly activating, ortho, para-director.

-

-Br (at C4): Deactivating, ortho, para-director.

The positions available for substitution are C3, C5, and C6. The C3 position is ortho to both the fluorine and bromine atoms, and meta to the methyl group. The combined directing effects of the halogens strongly favor substitution at this position, leading to the desired product, 4-bromo-3-chloro-2-fluorotoluene. The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), polarizes the chlorinating agent (e.g., chlorine gas), generating a potent electrophile.

Detailed Experimental Protocol:

-

Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).

-

Charging the Reactor: Charge the flask with 2-fluoro-4-bromotoluene (1.0 eq) and a suitable inert solvent, such as dichloromethane or carbon tetrachloride. Add a catalytic amount of anhydrous iron(III) chloride (approx. 0.05 eq).

-

Reaction: Cool the mixture in an ice bath to 0-5 °C. Bubble chlorine gas slowly through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the starting material is consumed, stop the chlorine flow and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a dilute solution of sodium thiosulfate to neutralize any excess chlorine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 4-bromo-3-chloro-2-fluorotoluene.

Part 2: Oxidation to this compound

Principle and Rationale:

The final step involves the oxidation of the methyl group of the intermediate to a carboxylic acid. Aromatic carboxylic acids can be readily prepared by the vigorous oxidation of alkylbenzenes.[3] The entire side chain, regardless of its length, is oxidized to a -COOH group.[3] Potassium permanganate (KMnO₄) in an alkaline solution is a classic and highly effective reagent for this transformation.[6] The reaction proceeds through a series of steps involving the formation of a manganese ester, ultimately leading to the carboxylate salt, which is then protonated in an acidic work-up.

Detailed Experimental Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To the flask, add 4-bromo-3-chloro-2-fluorotoluene (1.0 eq), water, and a small amount of a phase-transfer catalyst if desired.

-

Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (a stoichiometric excess, typically 2-3 eq) in water to the refluxing mixture.[6] The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Completion: Continue refluxing for several hours until the purple color persists, indicating the reaction is complete.[4]

-

Work-up: Cool the reaction mixture to room temperature. Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite or by bubbling sulfur dioxide gas until the solution is colorless.

-

Filtration: Filter the hot mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Acidification and Isolation: Cool the combined filtrate in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2.[6] The desired this compound will precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[7][8]

Characterization and Quantitative Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| CAS Number | 194804-94-9[1][9] |

| Molecular Formula | C₇H₃BrClFO₂[2] |

| Molecular Weight | 253.45 g/mol [2] |

| Appearance | Off-white to white solid |

| Purity (HPLC) | >98% |

Safety Considerations

-

Chlorination: Chlorine gas is highly toxic and corrosive. This step must be performed in a properly functioning chemical fume hood. Ensure the gas scrubber is efficient.

-

Oxidation: The oxidation with potassium permanganate is highly exothermic. Reagents should be added slowly and with adequate cooling to control the reaction rate.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Handle all acids and corrosive reagents with extreme care.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound from the commercially available starting material 2-fluoro-4-bromotoluene. The methodology relies on well-understood, high-yielding reactions—electrophilic chlorination and side-chain oxidation. By carefully controlling reaction conditions and following the detailed protocols, researchers can obtain the target compound in high purity, suitable for further applications in medicinal chemistry and materials science.

References

-

askIITians. (2025, July 13). How do you convert the following? Toluene to Benzoic acid. Retrieved from askiitians.com. [Link]

-

Kaeding, W. W. (1963, June). The oxidation of aromatic hydrocarbons to carboxylic acids and phenols. Paper presented at the 6th World Petroleum Congress, Frankfurt am Main, Germany. Retrieved from OnePetro. [Link]

-

Clark, J. H., et al. (2002). Mild, solvent-free oxidation of toluene and subsituted toluenes to their benzoic acids using carboxylic acid-promoted heterogeneous catalysis. Green Chemistry, 4, 366-368. Retrieved from Royal Society of Chemistry Publishing. [Link]

-

Toppr. (2023, July 20). Oxidation of Toluene to Benzoic acid. Retrieved from YouTube. [Link]

-

Wikipedia. Sandmeyer reaction. Retrieved from en.wikipedia.org. [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from lscollege.ac.in. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Retrieved from byjus.com. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from inno-pharmchem.com. [Link]

-

PubChem. This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

- Google Patents. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]

- 5. Mild, solvent-free oxidation of toluene and subsituted toluenes to their benzoic acids using carboxylic acid-promoted heterogeneous catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 194804-94-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-2-fluorobenzoic Acid: Starting Materials and Strategic Routes

Abstract

This technical guide provides a comprehensive overview of viable synthetic strategies for the preparation of 4-Bromo-3-chloro-2-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary synthetic approaches: the electrophilic bromination of a substituted benzoic acid precursor and the construction of the target molecule from a pre-functionalized benzene ring. Each strategy will be analyzed for its merits and challenges, with a focus on the underlying chemical principles that govern reaction outcomes. Detailed experimental protocols, data summaries, and visual representations of the synthetic pathways are provided to facilitate practical application.

Introduction: The Significance of Polysubstituted Benzoic Acids

Polysubstituted aromatic compounds, particularly halogenated benzoic acids, are of immense interest in medicinal chemistry and materials science. The specific arrangement of chloro, bromo, and fluoro substituents on the benzoic acid core of the target molecule, this compound, imparts unique electronic and steric properties. These characteristics are often exploited to modulate the pharmacological activity and pharmacokinetic profiles of drug candidates.[1][2][3] The synthesis of such complex molecules, however, presents significant challenges in achieving the desired regioselectivity. This guide aims to provide a clear and in-depth analysis of the potential starting materials and synthetic routes to address these challenges.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections are considered for the synthesis of this compound:

-

Strategy A: Electrophilic Aromatic Substitution on a Pre-existing Benzoic Acid Core. This approach commences with a commercially available or readily synthesized substituted benzoic acid, followed by the regioselective introduction of the remaining substituents.

-

Strategy B: Synthesis from a Pre-functionalized Benzene Ring. This strategy involves the initial construction of the fully substituted benzene ring, followed by the introduction of the carboxylic acid functionality.

The following sections will delve into the specifics of each strategy, evaluating potential starting materials and reaction pathways.

Strategy A: Electrophilic Bromination of 3-Chloro-2-fluorobenzoic Acid

A logical starting point for this strategy is the commercially available 3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7).[1][3][4] The key challenge in this approach is the regioselective introduction of a bromine atom at the C-4 position.

Analysis of Directing Group Effects

The regiochemical outcome of electrophilic bromination is governed by the directing effects of the substituents already present on the benzene ring.[2][5][6][7]

-

-COOH (Carboxyl group): A deactivating and meta-directing group.

-

-Cl (Chloro group): A deactivating but ortho, para-directing group.

-

-F (Fluoro group): A deactivating but ortho, para-directing group.

In 3-Chloro-2-fluorobenzoic acid, the positions are influenced as follows:

| Position | Directed by -F (ortho, para) | Directed by -Cl (ortho, para) | Directed by -COOH (meta) |

| 4 | - | ortho | - |

| 5 | para | - | meta |

| 6 | - | para | - |

The C-4 position is activated by the ortho-directing effect of the chlorine atom. The C-5 position is activated by the para-directing fluorine and the meta-directing carboxyl group. The C-6 position is activated by the para-directing chlorine. The interplay of these electronic effects, coupled with steric hindrance, makes predicting the major product challenging without experimental data. However, the ortho-directing effect of the chloro group at C-3 would likely favor bromination at the C-4 position to some extent.

Proposed Synthetic Protocol

A general procedure for the electrophilic bromination of an activated or moderately deactivated aromatic ring would involve the use of a brominating agent such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.

Experimental Protocol: Bromination of 3-Chloro-2-fluorobenzoic acid

-

To a solution of 3-Chloro-2-fluorobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-Bromosuccinimide (1.1 equivalents).

-

Cool the mixture to 0 °C and slowly add a catalytic amount of a Lewis acid (e.g., FeBr₃ or AlCl₃).

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to isolate this compound.

Note: Optimization of the reaction conditions, including the choice of solvent, catalyst, and temperature, would be crucial to maximize the yield of the desired C-4 brominated product and minimize the formation of other isomers.

Strategy B: Synthesis from a Pre-functionalized Benzene Ring

This approach offers potentially greater control over the substitution pattern by building the molecule from a carefully chosen starting material.

Route 1: From 3-Chloro-2-fluoroaniline

A highly promising route involves the synthesis of 4-Bromo-3-chloro-2-fluoroaniline as a key intermediate, followed by its conversion to the target benzoic acid. A Chinese patent outlines the synthesis of this aniline derivative.[8]

Workflow Diagram: